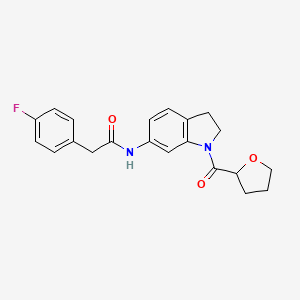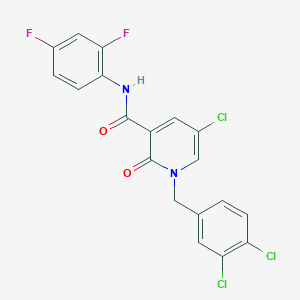![molecular formula C23H23N5O2 B2968616 3-benzyl-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 877617-15-7](/img/structure/B2968616.png)
3-benzyl-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that belongs to the class of compounds known as purines and pyrimidines. These are aromatic compounds containing a two-ring system with four nitrogen atoms and several carbon atoms .
Synthesis Analysis
The synthesis of such compounds usually involves several steps and requires precise control over the reaction conditions . The exact synthesis process would depend on the specific substituents present in the molecule.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the purine/pyrimidine ring system suggests that this compound may have interesting electronic properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure. The presence of various functional groups (like the benzyl and methyl groups) means that it could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound (such as its solubility, melting point, and reactivity) would depend on its exact structure. These properties could be predicted using computational chemistry methods or determined experimentally .Aplicaciones Científicas De Investigación
Synthesis and Antithrombotic Applications
The compound is related to the synthesis of new antithrombotic compounds with favorable cerebral and peripheral effects. A representative compound, synthesized from enamine, has shown good yield through methods leading to pyrido[4,3-d]-pyrimidine-2,4-diones, indicating potential utility in antithrombotic applications (Furrer, Wágner, & Fehlhaber, 1994).
Anticancer Activity
Further research into purine-diones and pyridopyrimidine-diones, which are structurally similar to the specified compound, has highlighted their potential in anticancer therapy. These compounds, including olomoucine analogues and various substituted acetamides, have shown good to excellent inhibition activity against human breast cancer cell lines, underscoring their significance in developing new anticancer agents (Hayallah, 2017).
Anti-inflammatory Properties
Analogues based on the pyrimidopurinedione ring system, closely related to the compound , have been synthesized and evaluated for their anti-inflammatory activity. These studies found that such compounds exhibit comparable activity to well-known anti-inflammatory agents, indicating their potential for treating chronic inflammation conditions (Kaminski, Solomon, Conn, Wong, Chiu, Massa, Siegel, & Watnick, 1989).
Synthesis and Biological Activity of Purine Derivatives
Research into substituted pyridines and purines containing 2,4-thiazolidinedione has revealed their effectiveness in reducing triglyceride accumulation and exhibiting hypoglycemic and hypolipidemic activity. These studies highlight the compound's relevance in addressing metabolic disorders and its potential as a pharmacological candidate (Kim, Ahn, Lee, Kang, Lee, Shin, Ahn, Hong, & Yoon, 2004).
Development of Adenosine Receptor Antagonists
Pyrido[2,1-f]purine-2,4-dione derivatives have been synthesized and evaluated for their affinity towards human adenosine receptors, showing significant antagonist effects, especially against the A(3) receptor. This research suggests the compound's utility in the development of new adenosine receptor antagonists, with implications for treating various diseases (Priego, von Frijtag Drabbe Kuenzel, IJzerman, Camarasa, & Pérez-Pérez, 2002).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future research directions for this compound could include further studies to determine its exact properties and potential applications. This could involve experimental studies to determine its physical and chemical properties, as well as biological studies to determine its mechanism of action and potential therapeutic uses .
Propiedades
IUPAC Name |
3-benzyl-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-16-9-6-7-12-18(16)26-13-8-14-27-19-20(24-22(26)27)25(2)23(30)28(21(19)29)15-17-10-4-3-5-11-17/h3-7,9-12H,8,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMGBXAYPMBSRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-1-methylethyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholin-4-yl}-N-methylacetamide](/img/structure/B2968533.png)

![N-[(1-Phenylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2968536.png)
![4-[2-(4-Ethylphenyl)morpholine-4-carbonyl]pyridine-2-carbonitrile](/img/structure/B2968537.png)


![1-(2-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2968543.png)
![N-[2-(4-Propan-2-ylphenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2968545.png)
![3-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2968547.png)


![1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine hydrochloride](/img/structure/B2968551.png)
![N-(6-((4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2968553.png)
